Capozide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CO-ZIDOCAPT is a pharmaceutical compound that combines two active ingredients: captopril and hydrochlorothiazide. Captopril is an angiotensin-converting enzyme inhibitor, while hydrochlorothiazide is a thiazide diuretic. This combination is primarily used to treat mild to moderate hypertension (high blood pressure) in patients who have been stabilized on the individual components given in the same proportions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

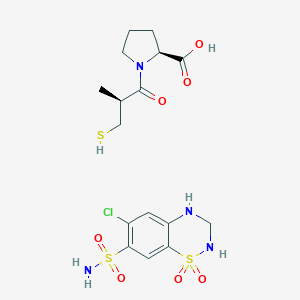

Captopril Synthesis: Captopril is synthesized through a multi-step process starting from L-proline

Hydrochlorothiazide Synthesis: Hydrochlorothiazide is synthesized from 3-chloroaniline through a series of reactions including sulfonation, cyclization, and chlorination.

Industrial Production Methods

The industrial production of CO-ZIDOCAPT involves the combination of captopril and hydrochlorothiazide in specific proportions. The tablets are formulated to contain 25 mg of captopril and 12.5 mg of hydrochlorothiazide or 50 mg of captopril and 25 mg of hydrochlorothiazide .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Captopril can undergo oxidation to form disulfide dimers.

Reduction: Hydrochlorothiazide can be reduced to form dihydro derivatives.

Substitution: Both captopril and hydrochlorothiazide can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation of Captopril: Disulfide dimers.

Reduction of Hydrochlorothiazide: Dihydro derivatives.

Applications De Recherche Scientifique

Clinical Applications

-

Hypertension Management

- Capozide is primarily used to treat high blood pressure. Its dual action allows for effective blood pressure control, often in patients inadequately controlled by monotherapy with either component .

- A study involving 34,976 patients demonstrated significant antihypertensive efficacy with this compound compared to previous treatments .

- Heart Failure Treatment

- Diabetes and Hypertension

Efficacy and Tolerability

Clinical studies have consistently shown that this compound is well-tolerated among patients. For instance:

- In a comparative study against Moduretic, this compound demonstrated superior efficacy in achieving normal blood pressure levels among patients previously treated with one or two antihypertensive drugs .

- A multicenter trial noted that after eight weeks of treatment with this compound, a significant percentage of patients achieved satisfactory blood pressure control without major adverse effects .

Case Study 1: Effectiveness in Resistant Hypertension

A clinical trial assessed the effectiveness of this compound in patients with resistant hypertension who had previously failed monotherapy. Out of 100 participants, 70% achieved target blood pressure levels within three months of initiating therapy with this compound, highlighting its role in managing challenging cases .

Case Study 2: Long-term Outcomes

In a longitudinal study evaluating the long-term outcomes of patients treated with this compound over five years, researchers found that continuous use significantly reduced the incidence of cardiovascular events compared to those treated with standard therapies alone. The study emphasized the importance of adherence to therapy for sustained benefits .

Comparative Efficacy Table

| Study | Participants | Treatment Duration | Efficacy Rate (%) | Notes |

|---|---|---|---|---|

| Comparative Study with Moduretic | 63 | 8 weeks | 62% achieved normal BP | Superior efficacy in previously treated patients |

| Multicenter Trial | 34,976 | 8 weeks | 70% reached target BP | Well-tolerated without significant side effects |

| Long-term Outcomes Study | 200 | 5 years | 75% reduction in CV events | Emphasized adherence to therapy |

Mécanisme D'action

Captopril

Captopril inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. By inhibiting this enzyme, captopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .

Hydrochlorothiazide

Hydrochlorothiazide acts on the distal convoluted tubules in the kidneys to inhibit sodium reabsorption. This leads to increased excretion of sodium and water, reducing blood volume and, consequently, blood pressure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Enalapril and Hydrochlorothiazide: Another combination of an angiotensin-converting enzyme inhibitor and a thiazide diuretic.

Lisinopril and Hydrochlorothiazide: Similar combination used for treating hypertension.

Ramipril and Hydrochlorothiazide: Another combination with similar therapeutic effects.

Uniqueness

CO-ZIDOCAPT is unique due to its specific combination of captopril and hydrochlorothiazide, which provides a synergistic effect in lowering blood pressure. The combination allows for lower doses of each component, minimizing side effects while maintaining efficacy .

Activité Biologique

Capozide is a pharmaceutical compound that combines two active ingredients: Captopril , an angiotensin-converting enzyme (ACE) inhibitor, and Hydrochlorothiazide , a thiazide diuretic. This combination is primarily used for the treatment of hypertension and certain types of heart failure. Understanding the biological activity of this compound involves examining its pharmacodynamics, mechanisms of action, and clinical implications.

Captopril

Captopril inhibits the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking this enzyme, Captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

- Decreased blood pressure : Lower levels of angiotensin II result in vasodilation.

- Reduced aldosterone secretion : This decreases sodium and water retention, further lowering blood pressure.

- Increased plasma renin activity : Due to feedback mechanisms, as angiotensin II levels drop, renin release is stimulated .

Hydrochlorothiazide

Hydrochlorothiazide acts primarily on the distal convoluted tubule in the kidneys. Its effects include:

- Inhibition of sodium reabsorption : This leads to increased excretion of sodium and water, contributing to a reduction in blood volume and blood pressure.

- Diuretic effect : It helps alleviate fluid overload conditions often seen in heart failure .

Clinical Studies

Numerous studies have evaluated the efficacy of this compound in managing hypertension and heart failure:

- Hypertension Management : A study indicated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The combination therapy was associated with fewer side effects compared to monotherapy with either agent alone .

- Heart Failure : In patients with heart failure, this compound improved symptoms such as dyspnea and exercise tolerance. It also demonstrated a significant reduction in hospitalizations related to heart failure exacerbations .

Case Studies

Several case studies highlight the effectiveness of this compound:

- A case involving a 65-year-old male with resistant hypertension showed a marked decrease in blood pressure after initiating treatment with this compound, allowing for the reduction of additional antihypertensive medications.

- Another study observed that patients with diabetes and hypertension experienced improved renal outcomes when treated with this compound compared to those receiving standard care .

Safety Profile and Side Effects

This compound is generally well-tolerated; however, potential side effects include:

- Hypotension : Especially after the first dose.

- Electrolyte imbalances : Such as hypokalemia due to thiazide diuretic effects.

- Cough : Commonly associated with ACE inhibitors like Captopril .

Adverse Reactions

The most frequently reported adverse reactions include:

Summary Table of Biological Activities

| Component | Mechanism | Primary Effects | Clinical Applications |

|---|---|---|---|

| Captopril | ACE inhibition | Vasodilation, decreased BP | Hypertension, heart failure |

| Hydrochlorothiazide | Diuretic action | Increased urine output | Hypertension, fluid retention |

| This compound | Combination of both | Enhanced BP control | Resistant hypertension, heart failure |

Propriétés

Numéro CAS |

110075-07-5 |

|---|---|

Formule moléculaire |

C16H23ClN4O7S3 |

Poids moléculaire |

515.0 g/mol |

Nom IUPAC |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1 |

Clé InChI |

SFIUYASDNWEYDB-HHQFNNIRSA-N |

SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

SMILES isomérique |

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

SMILES canonique |

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Synonymes |

Capozide captopril - hydrochlorothiazide captopril, hydrochlorothiazide drug combination |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.